Bibu 1361 dihydrochloride

Vue d'ensemble

Description

Le chlorhydrate de BIBU 1361 est un inhibiteur sélectif de la kinase du récepteur du facteur de croissance épidermique. Il a une valeur IC50 de 0,038 ± 0,007 micromolaire. La voie de signalisation du récepteur du facteur de croissance épidermique est associée à de multiples événements de signalisation intracellulaires qui favorisent la prolifération et la survie. Cette voie joue un rôle clé dans la progression du glioblastome multiforme .

Méthodes De Préparation

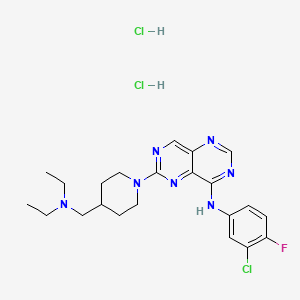

La synthèse du chlorhydrate de BIBU 1361 implique plusieurs étapes. Le nom chimique du chlorhydrate de BIBU 1361 est N-(3-chloro-4-fluorophényl)-6-(4-((diéthylamino)méthyl)pipéridin-1-yl)pyrimido[5,4-d]pyrimidin-4-amine dihydrochlorureLe produit final est obtenu sous forme de sel de dihydrochlorure .

Analyse Des Réactions Chimiques

Le chlorhydrate de BIBU 1361 subit diverses réactions chimiques, notamment :

Oxydation et réduction :

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les groupes chloro et fluoro sur le cycle phényle.

Réactifs et conditions usuels : Les réactifs typiques comprennent les acides ou les bases forts pour les réactions de substitution, et les agents oxydants ou réducteurs pour les réactions redox.

Principaux produits : Les principaux produits dépendent des conditions réactionnelles spécifiques, mais peuvent inclure des versions modifiées du composé d'origine avec différents substituants

4. Applications de la recherche scientifique

Le chlorhydrate de BIBU 1361 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation du récepteur du facteur de croissance épidermique.

Biologie : Employé dans la recherche sur la prolifération cellulaire, la survie et l'apoptose, en particulier dans les cellules gliomateuses.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement du glioblastome multiforme et d'autres cancers.

Industrie : Utilisé dans les processus de découverte et de développement de médicaments pour identifier de nouveaux inhibiteurs de la kinase du récepteur du facteur de croissance épidermique

5. Mécanisme d'action

Le chlorhydrate de BIBU 1361 exerce ses effets en inhibant la kinase du récepteur du facteur de croissance épidermique. Cette inhibition entraîne une diminution de la phosphorylation des cibles en aval telles que Akt, Erk1/2 et STAT3. Le composé réduit également les niveaux de récepteur du facteur de croissance épidermique, Akt et mTOR phosphorylés, qui sont des composants clés des voies de signalisation pro-survie. Cela entraîne l'induction de l'apoptose et de l'autophagie défectueuse dans les cellules gliomateuses .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Bibu 1361 dihydrochloride is characterized by the chemical name N-(3-chloro-4-fluorophenyl)-6-[4-((diethylamino)methyl)piperidin-1-yl]pyrimido[5,4-d]pyrimidin-4-amine dihydrochloride. It has a molecular weight of approximately 516.88 g/mol and exhibits high potency with an IC50 value of about 0.038 μM against EGFR tyrosine kinase .

The compound functions by inhibiting the tyrosine kinase activity of EGFR, which is crucial for signal transduction in cell growth and survival pathways. This inhibition leads to a decrease in phosphorylation of downstream targets such as Akt, Erk1/2, and STAT3, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells .

Chemistry

This compound serves as a valuable tool compound for studying the EGFR signaling pathway. Its selective inhibition allows researchers to dissect the role of EGFR in various biological processes and assess the effects of EGFR blockade on cellular functions.

Biology

In biological research, this compound is employed to investigate mechanisms of cell proliferation, survival, and apoptosis, particularly in glioma cells. Its ability to inhibit EGFR signaling makes it a critical compound for understanding tumor biology and the cellular responses to EGFR-targeted therapies .

Medicine

The compound is being explored for its therapeutic potential in treating glioblastoma multiforme and other cancers characterized by overexpression or mutation of EGFR. Preclinical studies have demonstrated that this compound can effectively inhibit tumor growth in xenograft models . Its selectivity for EGFR over other related tyrosine kinases minimizes off-target effects, enhancing its therapeutic profile .

Case Studies

Several case studies have been documented that highlight the efficacy of this compound in preclinical settings:

-

Case Study 1: Glioblastoma Multiforme

In a study involving human glioblastoma xenografts in athymic mice, administration of this compound resulted in significant tumor regression compared to control groups. The study emphasized its role as a potent EGFR inhibitor with promising therapeutic implications for glioblastoma treatment . -

Case Study 2: Cellular Response Mechanisms

Research focused on the cellular mechanisms affected by this compound revealed that treatment led to increased apoptosis rates in glioma cells through the downregulation of pro-survival signaling pathways . This finding supports its potential application as an effective anticancer agent.

Mécanisme D'action

BIBU 1361 dihydrochloride exerts its effects by inhibiting the epidermal growth factor receptor kinase. This inhibition leads to a decrease in the phosphorylation of downstream targets such as Akt, Erk1/2, and STAT3. The compound also reduces the levels of phosphorylated epidermal growth factor receptor, Akt, and mTOR, which are key components of the pro-survival signaling pathways. This results in the induction of apoptosis and defective autophagy in glioma cells .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de BIBU 1361 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la kinase du récepteur du facteur de croissance épidermique. Des composés similaires comprennent :

Gefitinib : Un autre inhibiteur du récepteur du facteur de croissance épidermique avec une structure chimique différente.

Erlotinib : Un inhibiteur similaire utilisé dans le traitement du cancer du poumon non à petites cellules.

Afatinib : Un inhibiteur irréversible du récepteur du facteur de croissance épidermique et d'autres membres de la famille ErbB

Ces composés partagent une cible commune mais diffèrent par leurs structures chimiques, leur sélectivité et leurs applications cliniques.

Activité Biologique

Bibu 1361 dihydrochloride is a selective inhibitor of the epidermal growth factor receptor (EGFR) kinase, which plays a critical role in various cellular processes, including proliferation, survival, and differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology.

Chemical Profile

- Chemical Name : N-(3-Chloro-4-fluorophenyl)-6-[4-[(diethylamino)methyl]-1-piperidinyl]-pyrimido[5,4-d]pyrimidin-4-amine dihydrochloride

- CAS Number : 1643609-75-9

- Purity : ≥97%

This compound exhibits a potent inhibitory effect on EGFR tyrosine kinase with an IC50 value of approximately 3 nM , indicating high potency. In comparison, its effectiveness against the ErbB2 receptor is significantly lower, with an IC50 of 290 nM , and it shows minimal activity against other related tyrosine kinases (IC50 > 10 μM) .

The inhibition of EGFR by Bibu 1361 leads to downstream effects that include:

- Decreased phosphorylation of Akt and mTOR : This impacts cell survival and proliferation pathways.

- Inhibition of MAPK signaling : Critical for various cellular responses including growth and differentiation.

- Alteration in cell cycle progression : Bibu 1361 treatment results in decreased expression of cyclin E and E2F1 while increasing p21 levels, suggesting a shift in the cell cycle towards arrest at the S and G2/M phases .

Biological Activity Summary

| Biological Activity | Value/Effect |

|---|---|

| EGFR Inhibition (IC50) | 3 nM |

| ErbB2 Inhibition (IC50) | 290 nM |

| Potency against other kinases | >10 μM |

| Downstream Effects | Reduced p-Akt, p-mTOR, p-S6 kinase, p-P70S6 kinase |

| Cell Cycle Impact | Increased p21; decreased cyclin E and E2F1 |

Preclinical Studies

In preclinical models, particularly in xenograft studies using athymic mice, oral administration of Bibu 1361 has been shown to inhibit the growth of established human tumors. This highlights its potential as an effective therapeutic agent in cancer treatment .

Case Studies and Research Findings

Recent studies have explored the effects of Bibu 1361 on glioma cells. The compound was effective in reducing levels of phosphorylated EGFR and downstream signaling molecules associated with tumor growth and survival. This suggests that Bibu 1361 could serve as a promising candidate for targeting EGFR-driven malignancies such as glioblastoma multiforme .

Example Case Study:

A study involving glioma cell lines demonstrated that treatment with Bibu 1361 resulted in:

- Significant downregulation of p-EGFR.

- Lowered levels of p-Akt and p-mTOR.

- Inhibition of cell proliferation markers such as P-S6 kinase.

These findings support the hypothesis that targeting EGFR with selective inhibitors like Bibu 1361 can effectively disrupt tumor growth mechanisms.

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-[4-(diethylaminomethyl)piperidin-1-yl]pyrimido[5,4-d]pyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClFN7.2ClH/c1-3-30(4-2)13-15-7-9-31(10-8-15)22-25-12-19-20(29-22)21(27-14-26-19)28-16-5-6-18(24)17(23)11-16;;/h5-6,11-12,14-15H,3-4,7-10,13H2,1-2H3,(H,26,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNWCQCQUKAMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCN(CC1)C2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl3FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676879 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-6-{4-[(diethylamino)methyl]piperidin-1-yl}pyrimido[5,4-d]pyrimidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793726-84-8 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-6-{4-[(diethylamino)methyl]piperidin-1-yl}pyrimido[5,4-d]pyrimidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.